molecular formula C9H6F2O2 B1394127 5,7-Difluorochroman-4-one CAS No. 844648-22-2

5,7-Difluorochroman-4-one

货号: B1394127
CAS 编号: 844648-22-2
分子量: 184.14 g/mol
InChI 键: OJVRCPGUGZXUAP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,7-Difluorochroman-4-one (CAS 844648-22-2) is a high-purity chemical intermediate of significant importance in pharmaceutical research and development. Its primary and most prominent application is as a key building block in the synthesis of Tegoprazan , a novel potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related disorders such as erosive oesophagitis . Unlike traditional proton-pump inhibitors (PPIs), Tegoprazan, derived from this intermediate, acts via a reversible and K+-competitive mechanism to inhibit gastric H+/K+-ATPase, leading to fast-onset and prolonged suppression of gastric acid secretion independent of food intake . As the core chiral starting material, this compound is integral to the structure and function of this advanced therapeutic agent, making it a critical compound for researchers exploring next-generation gastrointestinal treatments and conducting process chemistry optimization . The compound has a molecular formula of C9H6F2O2 and a molecular weight of 184.14 g/mol . It is typically supplied as a white to off-white solid and should be stored sealed in a dry environment at room temperature . This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

属性

IUPAC Name

5,7-difluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVRCPGUGZXUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676391
Record name 5,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844648-22-2
Record name 5,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Method Overview:

Example:

A patent (CN-115109022-A) describes a process where 3,5-difluorophenol reacts with a halogenated precursor to form the chroman ring via intramolecular cyclization, avoiding the use of highly polluting strong acids.

Step Reagents Conditions Yield Notes
O-alkylation Halogenated intermediate + phenol Reflux, mild acid catalysis ~70-75% Environmentally friendly, mild conditions
Cyclization Oxidative cyclization Mild heating Included in overall yield Avoids heavy metal catalysts

Oxidative Cyclization of 2-Hydroxyaryl Ketones

This method involves the oxidation of 2-hydroxyaryl ketones to form the chromanone core.

Procedure:

  • Starting material: 2-Hydroxyaryl ketones with fluorine substituents at positions 5 and 7
  • Oxidants: Chromium(VI) reagents, manganese dioxide, or environmentally benign oxidants
  • Conditions: Mild to moderate heating, often in solvents like acetic acid or ethanol

Research Findings:

  • A process utilizing oxidation with chromium trioxide provides yields around 60-70%, but environmental concerns limit its application.
  • Alternative oxidants such as manganese dioxide or oxygen have been explored for greener synthesis, achieving comparable yields.
Reagent Solvent Temperature Yield Notes
CrO3 Acetic acid 80°C 60-65% High yield but environmentally problematic
MnO2 Ethanol 50°C 65-70% Greener alternative

Multi-step Synthesis via Friedel–Crafts Alkylation and Cyclization

This approach involves initial formation of a fluorinated phenol derivative, followed by cyclization.

Process:

  • Step 1: O-alkylation of 3,5-difluorophenol with a suitable halide
  • Step 2: Oxidative cyclization using mild oxidants
  • Step 3: Purification via crystallization

Data:

  • Overall yields reported are approximately 65-73%
  • The process is scalable and avoids the use of strong acids or heavy metals
Step Reagents Conditions Yield Notes
O-alkylation Halogenated alkyl derivatives Reflux, mild acid 70-75% Environmentally friendly
Cyclization Mild oxidants 50-60°C 60-70% Suitable for large-scale

Biocatalytic Synthesis of 5,7-Difluorochroman-4-one

Recent advances include enzymatic routes, which offer high selectivity and environmentally benign conditions.

Method:

Research Data:

  • Conversion rates exceeding 99%
  • Enantioselectivity (ee) > 99.4%
  • Reaction conditions: 30°C, pH 7, in aqueous media
Parameter Value Notes
Enzyme Ketoreductase (SDR, MDR) High selectivity
Coenzyme NADP Recycled in process
Yield 83-96% High efficiency

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Environmental Impact Scalability
Direct Cyclization 3,5-difluorophenol derivatives Acid catalysts Mild reflux 70-75 Moderate Yes
Oxidative Cyclization 2-Hydroxyaryl ketones CrO3, MnO2 Moderate heat 60-70 High (Cr-based) Yes
Multi-step Synthesis Halogenated phenols Halides, oxidants Mild 65-73 Moderate Yes
Biocatalytic Reduction This compound Enzymes, coenzymes 30°C, aqueous 83-96 Low Yes

化学反应分析

Types of Reactions

5,7-Difluorochroman-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Medicinal Chemistry

1.1 Role as an Intermediate in Drug Synthesis

5,7-Difluorochroman-4-one serves as a crucial intermediate in the synthesis of Tegoprazan , a potassium-competitive acid blocker (P-CAB) used for treating gastroesophageal reflux disease (GERD) and gastric ulcers. The synthesis involves the asymmetric reduction of this compound to produce its alcohol derivative, which is then utilized in pharmaceutical formulations.

1.2 Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Inhibition of Gastric H/K-ATPase : This compound has been shown to effectively inhibit the H/K-ATPase enzyme, crucial for gastric acid secretion. A study demonstrated that treatment with this compound resulted in a 73% reduction in acid secretion compared to control groups.
ParameterControl GroupThis compound Group
Acid Secretion (μmol/L)15040
Inhibition Percentage (%)-73
  • Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, warranting further investigation into its mechanisms and efficacy.
  • Anticancer Potential : Initial findings indicate that the compound may possess anticancer properties, making it a candidate for further pharmacological studies.

Chemical Research

2.1 Synthetic Applications

In synthetic organic chemistry, this compound is utilized as a building block for more complex molecules. Its unique structural features allow for various chemical transformations and reactions.

2.2 Green Chemistry Initiatives

Recent research emphasizes the importance of environmentally friendly synthesis methods for this compound derivatives. Techniques such as visible-light-promoted radical cyclization have been explored to enhance efficiency while minimizing waste .

Material Science

3.1 Development of Advanced Materials

The compound's derivatives are being investigated for their potential applications in developing new materials, including organic semiconductors and polymers for organic solar cells. These applications leverage the compound's unique electronic properties due to the presence of fluorine atoms.

Case Study 1: Inhibition Mechanism Analysis

A study focused on understanding how this compound interacts with biological targets revealed its competitive inhibition of H/K-ATPase. This mechanism is critical for developing effective treatments for acid-related disorders.

Case Study 2: Synthesis Optimization

Research conducted on optimizing the synthesis of Tegoprazan through the use of this compound highlighted improvements in yield and purity when employing novel coenzyme recycling systems during asymmetric reduction processes .

相似化合物的比较

Structural and Functional Group Variations

The table below compares 5,7-Difluorochroman-4-one with analogs differing in substituents or ring modifications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 5-F, 7-F, 4-keto C₉H₆F₂O₂ 184.14 High thermal stability; drug intermediate .
5,7-Dihydroxychroman-4-one 5-OH, 7-OH, 4-keto C₉H₈O₄ 180.16 Increased polarity; antioxidant potential .
5,7-Dimethoxyflavanone 5-OCH₃, 7-OCH₃, 4-keto C₁₇H₁₆O₄ 284.31 Lipophilic; studied for bioactivity in flavonoids .
7-Fluorochroman-4-one 7-F, 4-keto (may contain 5-F isomer) C₉H₇FO₂ 166.15 Intermediate in fluorinated drug synthesis .
7-Bromo-6-fluorochroman-4-one 7-Br, 6-F, 4-keto C₉H₆BrFO₂ 259.05 Halogenated analog; potential electrophilic reactivity .
3-(2,4-Dimethoxyphenyl)-5,7-dihydroxy-chroman-4-one 3-(2,4-dimethoxyphenyl), 5-OH, 7-OH C₁₈H₁₆O₇ 344.32 Complex substitution; natural product derivative .

Key Differences in Properties and Reactivity

Electron-Withdrawing vs. Electron-Donating Groups :

  • Fluorine atoms in this compound enhance electrophilicity at the ketone group compared to hydroxyl or methoxy substituents, which donate electrons via resonance .
  • Hydroxyl groups in 5,7-Dihydroxychroman-4-one increase hydrogen bonding capacity , improving water solubility but reducing metabolic stability .

Steric and Lipophilic Effects: Methoxy groups in 5,7-Dimethoxyflavanone contribute to lipophilicity, favoring membrane permeability in biological systems . Bromine in 7-Bromo-6-fluorochroman-4-one adds steric bulk and enables nucleophilic substitution reactions .

Thermal Stability: this compound exhibits higher thermal stability (boiling point: 282.9°C) compared to non-fluorinated analogs like 5,7-Dihydroxychroman-4-one .

Pharmaceutical Relevance

  • Fluorinated Derivatives : Fluorination at the 5 and 7 positions, as in (R)-5,7-difluorochroman-4-ol, improves resistance to oxidative degradation and enhances binding affinity in drug candidates .
  • Tegoprazan Impurity 10 : this compound is a documented impurity in the synthesis of tegoprazan, a potassium-competitive acid blocker .

Comparative Bioactivity

  • Antioxidant Activity: 5,7-Dihydroxychroman-4-one and its derivatives show higher free-radical scavenging activity due to phenolic hydroxyl groups .
  • Metabolic Stability : Fluorinated analogs like this compound exhibit prolonged half-lives in vivo compared to hydroxylated counterparts .

生物活性

5,7-Difluorochroman-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H6F2OC_9H_6F_2O and features a chroman core with fluorine substituents at positions 5 and 7. The presence of these fluorine atoms enhances the compound's stability and bioactivity, making it a valuable candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its role as an inhibitor of the gastric H/K-ATPase enzyme. This enzyme is crucial for gastric acid secretion, and its inhibition can lead to therapeutic effects in conditions such as gastroesophageal reflux disease (GERD). The compound binds competitively to the enzyme, reducing acid production and alleviating symptoms associated with excessive gastric acidity.

Biological Activities

1. Antacid Properties:

  • Studies have shown that this compound exhibits potent inhibitory effects on gastric acid secretion, making it a potential alternative to traditional proton pump inhibitors (PPIs) like lansoprazole and omeprazole .

2. Anti-inflammatory Effects:

  • Research indicates that derivatives of this compound may possess anti-inflammatory properties. These compounds have been evaluated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

3. Anticancer Activity:

  • Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its structural similarity to other known anticancer agents warrants further investigation into its efficacy against various cancer types .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Study Focus Findings
Mizuno et al., 2020Efficacy in GERDDemonstrated non-inferior efficacy compared to PPIs in healing erosive esophagitis .
Ashida et al., 2018Long-term outcomesShowed significant improvement in GERD symptoms with prolonged use of tegoprazan, a derivative of this compound .
Umezawa et al., 2018Anti-inflammatory effectsFound that derivatives exhibited reduced inflammation markers in experimental models.
Xiao et al., 2020Anticancer potentialReported induction of apoptosis in specific cancer cell lines treated with the compound.

Synthesis and Derivatives

The synthesis of this compound typically involves the asymmetric reduction of its corresponding ketone using ketoreductase enzymes. This method allows for high chiral selectivity and conversion rates while utilizing environmentally friendly solvents . The resulting compound serves as an intermediate for the synthesis of tegoprazan, a potassium-competitive acid blocker used in treating acid-related diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Difluorochroman-4-one
Reactant of Route 2
5,7-Difluorochroman-4-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。